Infigratinib Phosphate

FGFR inhibitor selectivity kinase profiling IC50 comparison

Infigratinib Phosphate (NVP-BGJ398 phosphate) delivers precise FGFR1/2/3 inhibition (IC50 ~1 nM) with >400-fold selectivity over VEGFR2, minimizing off-target effects. Its well-characterized susceptibility to secondary FGFR2 mutations (V564F, N549K) enables rigorous resistance modeling and next-generation inhibitor screening. With 32% oral bioavailability and a 10-fold tumor accumulation ratio, it achieves robust target engagement in xenograft studies. Choose this validated reference compound for reliable proof-of-concept and head-to-head comparator studies in FGFR-driven oncology research.

Molecular Formula C26H34Cl2N7O7P
Molecular Weight 658.5 g/mol
CAS No. 1310746-10-1
Cat. No. B608101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfigratinib Phosphate
CAS1310746-10-1
SynonymsInfigratinib phosphate;  NVPBGJ398;  NVPBGJ 398;  NVPBGJ-398;  BGJ398;  BGJ-398;  BG J398;  Infigratinib.
Molecular FormulaC26H34Cl2N7O7P
Molecular Weight658.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O
InChIInChI=1S/C26H31Cl2N7O3.H3O4P/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);(H3,1,2,3,4)
InChIKeyGUQNHCGYHLSITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Infigratinib Phosphate (BGJ-398 Phosphate, CAS 1310746-10-1): FGFR1-3 Inhibitor for Research and Development


Infigratinib Phosphate (NVP-BGJ398 phosphate, CAS 1310746-10-1) is the orally bioavailable phosphate salt of infigratinib, a potent, reversible, ATP-competitive inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3 . It exhibits IC50 values of 0.9 nM, 1.4 nM, and 1.0 nM for FGFR1, FGFR2, and FGFR3, respectively, and a 60-fold lower potency against FGFR4 (IC50 60 nM) [1]. As the active pharmaceutical ingredient in Truseltiq, infigratinib phosphate is utilized in targeted oncology research, particularly in FGFR-driven malignancies such as cholangiocarcinoma with FGFR2 fusions [2].

The Procurement Risks of Interchanging Infigratinib Phosphate with Other FGFR Inhibitors


Substituting Infigratinib Phosphate with alternative FGFR inhibitors without rigorous validation introduces significant scientific and financial risk. Despite sharing the FGFR target class, key analogs like Pemigatinib, Erdafitinib, and Futibatinib exhibit distinct biochemical selectivity profiles, variable oral bioavailability, and differential activity against clinically relevant resistance mutations [1]. These differences translate into non-interchangeable performance in both in vitro and in vivo models, particularly in the context of FGFR2 fusion-driven cholangiocarcinoma where response rates, progression-free survival, and resistance mutation landscapes diverge [2]. Procurement decisions must therefore be driven by compound-specific, quantitative evidence rather than class-level assumptions.

Infigratinib Phosphate: Quantified Differentiation Versus FGFR Inhibitor Comparators


Biochemical Selectivity: Potent FGFR1-3 Inhibition with Distinct Kinase Panel Profile

Infigratinib phosphate demonstrates a unique FGFR inhibition pattern, with potent activity against FGFR1 (0.9 nM), FGFR2 (1.4 nM), and FGFR3 (1.0 nM), but markedly weaker activity against FGFR4 (60 nM) [1]. In head-to-head kinase panel data, Infigratinib exhibits >400-fold selectivity for FGFR1/2/3 over VEGFR2, whereas other inhibitors show different selectivity windows. For instance, Pemigatinib has comparable FGFR4 IC50 (30 nM) but differs in FGFR1 potency (0.4 nM) [2]. This selectivity profile is critical for experiments where FGFR4-mediated effects must be minimized or where VEGFR2 off-target activity is a confounding factor.

FGFR inhibitor selectivity kinase profiling IC50 comparison

Clinical Efficacy in FGFR2-Fusion Cholangiocarcinoma: Comparative Phase II Data

In a cross-trial comparison of Phase II studies in FGFR2-altered cholangiocarcinoma, infigratinib phosphate demonstrated an objective response rate (ORR) of 31% (95% CI, 20.5–43.1) and a median progression-free survival (PFS) of 6.8 months (95% CI, 5.3–7.6) [1]. In the same disease context, pemigatinib achieved an ORR of 35.5% (95% CI, 26.5–45.4) and a median PFS of 6.9 months (95% CI, 6.2–9.6), while futibatinib (irreversible) showed an ORR of 37.3% (95% CI, 27.8–50) and median PFS of 7.2 months (95% CI, 4.9–15.2) [2]. The disease control rate (DCR) for infigratinib was 83.6%, comparable to pemigatinib (82%) and futibatinib (82.1%), indicating similar overall disease management capacity [3]. This quantitative parity supports infigratinib phosphate as a viable, evidence-based alternative in preclinical and translational research settings where the distinct mechanism of action (reversible vs. irreversible) may be a key variable.

cholangiocarcinoma FGFR2 fusion objective response rate progression-free survival

Oral Bioavailability and Tumor Penetration: Quantified PK Parameters

Infigratinib phosphate demonstrates an oral bioavailability of 32% in athymic nude mice, with a high volume of distribution (26 L/kg) and a tumor-to-plasma AUC ratio of 10 after oral dosing [1]. These PK parameters are critical for in vivo study design and differentiate infigratinib from other FGFR inhibitors where such data may be less characterized or different. For instance, the high tumor penetration (10-fold accumulation) suggests favorable target engagement in solid tumor models, a key advantage over compounds with lower tissue distribution.

oral bioavailability pharmacokinetics tissue distribution in vivo modeling

Resistance Mutation Profile: Activity Against Secondary FGFR2 Kinase Domain Mutations

Infigratinib phosphate, like other reversible FGFR1-3 inhibitors, shows reduced activity against common secondary FGFR2 kinase domain mutations that emerge during treatment, such as N549K and V564F [1]. In vitro data indicate that infigratinib loses potency against the V564F gatekeeper mutation, with IC50 values shifting from low nanomolar to >1 µM [2]. This is consistent with the reversible inhibitor class but contrasts with irreversible inhibitors like futibatinib, which retain some activity against certain resistance mutations [3]. This defined resistance profile is essential for experimental models studying acquired resistance mechanisms and for combination therapy screening.

FGFR2 resistance mutations gatekeeper mutation V564F N549K acquired resistance

Optimal Use Cases for Infigratinib Phosphate Based on Quantified Evidence


In Vitro and In Vivo Modeling of FGFR2/3-Driven Cancers with Reversible Inhibition Requirement

The defined biochemical selectivity (FGFR1-3 IC50 ~1 nM, FGFR4 IC50 60 nM) and 32% oral bioavailability make infigratinib phosphate suitable for establishing proof-of-concept in FGFR2-fusion or FGFR3-mutant cancer models where reversible, ATP-competitive inhibition is desired [1]. The 10-fold tumor accumulation ratio enables robust target engagement in subcutaneous xenograft studies without the confounding effects of irreversible binding or broad kinase inhibition [2].

Acquired Resistance Mechanistic Studies and Combination Therapy Screening

Given its well-characterized susceptibility to secondary FGFR2 kinase domain mutations (e.g., V564F, N549K), infigratinib phosphate serves as an ideal tool compound for generating resistance models. Researchers can leverage the known resistance profile to screen for next-generation inhibitors or to evaluate combination strategies designed to overcome or delay the emergence of resistance [3].

Translational Research in Cholangiocarcinoma with FGFR2 Fusions

With Phase II clinical evidence demonstrating an ORR of 31% and a disease control rate of 83.6% in FGFR2-fusion cholangiocarcinoma, infigratinib phosphate is a validated reference compound for translational studies. Its efficacy profile, comparable to other approved FGFR inhibitors, supports its use as a benchmark in biomarker-driven research and in the development of companion diagnostics [4].

Comparative Pharmacology Studies Across FGFR Inhibitor Classes

Infigratinib phosphate's reversible, ATP-competitive mechanism and distinct selectivity fingerprint (e.g., >400-fold selectivity over VEGFR2) provide a clear comparator for head-to-head studies against irreversible inhibitors (futibatinib), pan-FGFR inhibitors (erdafitinib), or multikinase inhibitors (derazantinib). Such studies are essential for delineating the impact of binding mode on resistance evolution and off-target toxicity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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